molecular formula C9H14N2O B8522582 5-Isopropyl-6-methoxypyridin-3-amine

5-Isopropyl-6-methoxypyridin-3-amine

Cat. No. B8522582
M. Wt: 166.22 g/mol
InChI Key: SNVQBHNXXVBCQI-UHFFFAOYSA-N
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Patent
US08362241B2

Procedure details

Argon was bubbled through a slurry of potassium carbonate (4.45 g, 32.2 mmol), potassium isopropenyltrifluoroborate (3.18 g, 21.46 mmol), bis(4-(di-tert-butylphosphino)-N,N-dimethylbenzenamine)palladium dichloride (Aldrich, St. Louis, Mo., 0.152 g, 0.215 mmol), and 3-bromo-2-methoxy-5-nitropyridine (2.50 g, 10.73 mmol) in 50 mL dioxane and 20 mL water for 5 min. The reaction was sealed and heated to 80° C. for 1 h. The dark red reaction was cooled and partitioned between water and DCM. The aqueous layer was extracted with DCM 3 times, and the combined organics were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo, to give a red solid, which was used without further purification. The solid was treated 10% palladium on carbon (50% water wet) (2.62 g, 2.464 mmol) and 75 mL MeOH and was fitted with hydrogen balloon and stirred rapidly for 3 h. The reaction was flushed with nitrogen, filtered through Celite® (diatomaceous earth), rinsing with 400 mL MeOH, and concentrated in vacuo to give 5-isopropyl-6-methoxypyridin-3-amine (1.81 g, 10.89 mmol, quantitative yield) as a brown oil. m/z (ESI, +ve ion) 167 (M+H)+. 1H NMR (400 MHz, CDCl3) δ 7.51 (d, J=2.9 Hz, 1H), 6.94 (d, J=2.7 Hz, 1H), 3.90 (s, 3H), 3.13 (m, 1H), 1.14-1.22 (m, 6H).
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(4-(di-tert-butylphosphino)-N,N-dimethylbenzenamine)palladium dichloride
Quantity
0.152 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.62 g
Type
catalyst
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[C:7]([B-](F)(F)F)([CH3:9])=[CH2:8].[K+].Br[C:16]1[C:17]([O:25][CH3:26])=[N:18][CH:19]=[C:20]([N+:22]([O-])=O)[CH:21]=1.[H][H]>O1CCOCC1.O.[Pd].CO>[CH:7]([C:16]1[CH:21]=[C:20]([NH2:22])[CH:19]=[N:18][C:17]=1[O:25][CH3:26])([CH3:9])[CH3:8] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
4.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.18 g
Type
reactant
Smiles
C(=C)(C)[B-](F)(F)F.[K+]
Name
bis(4-(di-tert-butylphosphino)-N,N-dimethylbenzenamine)palladium dichloride
Quantity
0.152 g
Type
reactant
Smiles
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)[N+](=O)[O-])OC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2.62 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred rapidly for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was sealed
CUSTOM
Type
CUSTOM
Details
The dark red reaction
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between water and DCM
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a red solid, which
CUSTOM
Type
CUSTOM
Details
was used without further purification
CUSTOM
Type
CUSTOM
Details
The reaction was flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered through Celite® (diatomaceous earth)
WASH
Type
WASH
Details
rinsing with 400 mL MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)C=1C=C(C=NC1OC)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.89 mmol
AMOUNT: MASS 1.81 g
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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